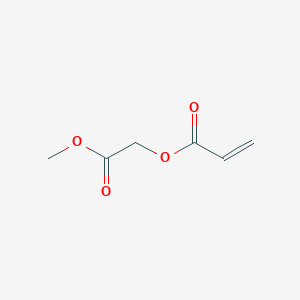
2-Propenoic acid, 2-methoxy-2-oxoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Propenoic acid, 2-methoxy-2-oxoethyl ester” is a chemical compound with the molecular formula C6H8O4 . It has a molecular weight of 144.12500 . The compound is also known by other names such as Carbomethoxymethyl-acrylat, acryloyloxy-acetic acid methyl ester, Acryloyloxy-essigsaeure-methylester, and Methoxycarbonylmethylacrylat .
Synthesis Analysis
The synthesis of “2-Propenoic acid, 2-methoxy-2-oxoethyl ester” involves several precursors including (2-acetoxy-prop… CAS#:408538-82-9, β-Propiolactone CAS#:57-57-8, and methyl chloroacetate CAS#:96-34-4 . The synthetic route has been documented in the literature, such as in the Journal of the American Chemical Society, 1946, vol. 68, p. 332 and Bulletin of the Chemical Society of Japan, 1972, vol. 45, p. 3604 - 3607 .Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, 2-methoxy-2-oxoethyl ester” is represented by the molecular formula C6H8O4 . The exact mass of the compound is 144.04200 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Propenoic acid, 2-methoxy-2-oxoethyl ester” include a molecular weight of 144.12500 . The density, boiling point, melting point, and flash point are not available . The compound has a Polar Surface Area (PSA) of 52.60000 .properties
CAS RN |
21045-69-2 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(2-methoxy-2-oxoethyl) prop-2-enoate |
InChI |
InChI=1S/C6H8O4/c1-3-5(7)10-4-6(8)9-2/h3H,1,4H2,2H3 |
InChI Key |
AAXGLZUUHYACNA-UHFFFAOYSA-N |
SMILES |
COC(=O)COC(=O)C=C |
Canonical SMILES |
COC(=O)COC(=O)C=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

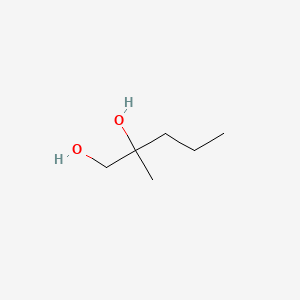
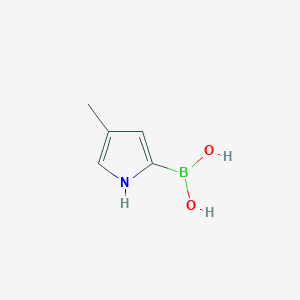
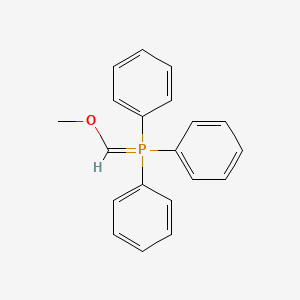
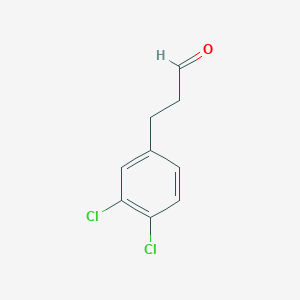

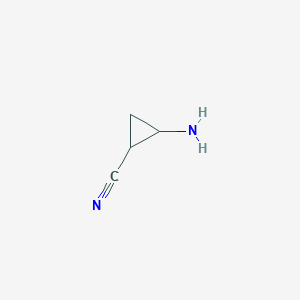
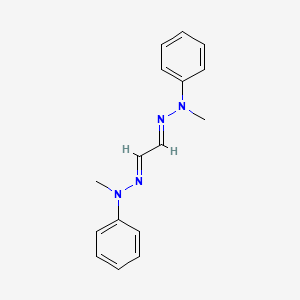
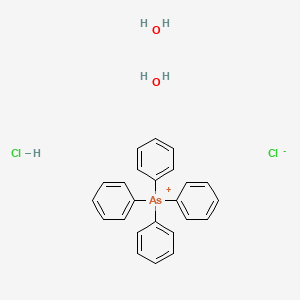

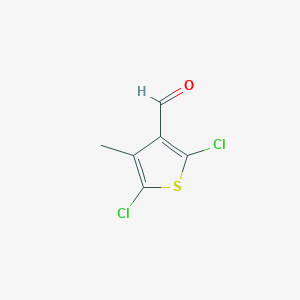
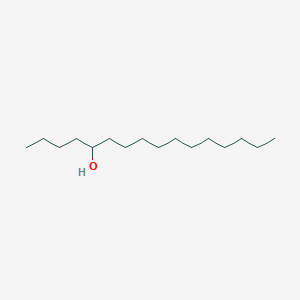
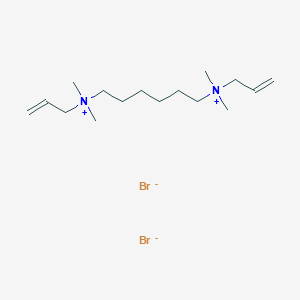

![Spiro[5.5]undecan-3-amine hydrochloride](/img/structure/B3188412.png)